2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Description
2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a sulfonamide compound known for its unique chemical structure and properties It is characterized by the presence of three methyl groups and a trifluoromethyl group attached to a benzene ring, along with a sulfonamide functional group
Properties
IUPAC Name |
2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S/c1-10-7-12(3)15(8-11(10)2)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPRLJLLVRWMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide involves the activation of phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate into diacylglycerol and inositol trisphosphate. This results in an increase in intracellular calcium levels, which can trigger various cellular responses, including apoptosis. The compound’s ability to modulate calcium influx makes it a valuable tool in studying cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide: Similar structure but with a different methyl group arrangement.
4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide: Lacks the additional methyl groups present in the target compound
Uniqueness
2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is unique due to its specific arrangement of methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications .
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